molecular formula C21H18N4O2 B5335982 2-(1H-indazol-1-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide

2-(1H-indazol-1-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide

Cat. No.: B5335982
M. Wt: 358.4 g/mol
InChI Key: YRXNJXFVISHWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indazol-1-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide is a small molecule compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a potent inhibitor of protein kinase C (PKC) and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(1H-indazol-1-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide involves the inhibition of protein kinase C (this compound), which is an enzyme that plays a crucial role in cell signaling pathways. This compound is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of this compound by this compound leads to the disruption of these processes, resulting in the inhibition of cancer cell growth and the suppression of inflammatory responses.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. Inflammatory responses are also suppressed by this compound, leading to the reduction of inflammation and tissue damage. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1H-indazol-1-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide is its potency as a this compound inhibitor. This compound has been shown to have a higher binding affinity for this compound than other this compound inhibitors, making it a valuable tool for studying this compound signaling pathways. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of 2-(1H-indazol-1-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide. One area of interest is the development of new derivatives of this compound with improved solubility and potency. Another area of interest is the study of the effects of this compound on other signaling pathways and cellular processes, which could lead to the development of new therapeutic applications. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound could lead to a better understanding of its efficacy and safety in vivo.

Synthesis Methods

The synthesis of 2-(1H-indazol-1-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide involves the reaction of 2-phenoxypyridine-3-carboxaldehyde with 2-aminobenzonitrile, followed by the reaction of the resulting product with N-(chloromethyl)acetamide. The final compound is obtained through purification by column chromatography. The synthesis of this compound has been reported in several studies, and the purity and yield of the final product have been optimized through various methods.

Scientific Research Applications

2-(1H-indazol-1-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide has been extensively studied for its potential applications in various fields. One of the main applications of this compound is in the field of cancer research, where it has been shown to have potent anti-cancer activity. It has also been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

Properties

IUPAC Name

2-indazol-1-yl-N-[(2-phenoxypyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c26-20(15-25-19-11-5-4-7-16(19)14-24-25)23-13-17-8-6-12-22-21(17)27-18-9-2-1-3-10-18/h1-12,14H,13,15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXNJXFVISHWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)CNC(=O)CN3C4=CC=CC=C4C=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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